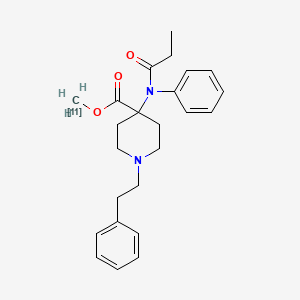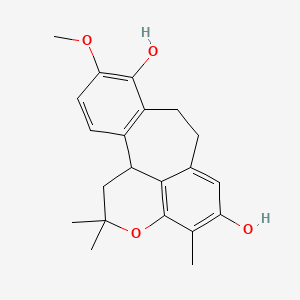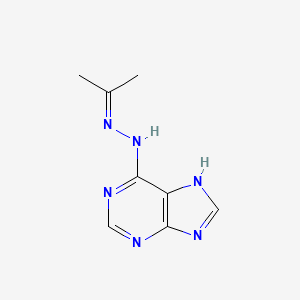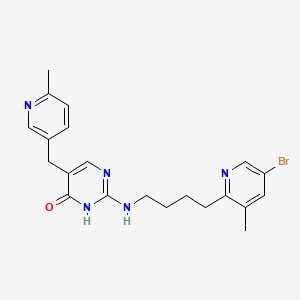
Temelastine
Übersicht
Beschreibung
Temelastine, also known as sk&f 93944 or SK and F-93944, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Temelastine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, temelastine is involved in the temelastine H1-antihistamine action pathway.
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Efficacy
Temelastine is recognized for its selective and competitive antagonism of histamine H1-receptors. Studies highlight its efficacy in inhibiting the wheal and flare response to intradermal histamine, indicating its potential as an antihistaminic agent. Notably, Temelastine demonstrates a dose-dependent reduction in cutaneous histamine wheals, showcasing its significant antihistaminic effects without central nervous system penetration. These findings suggest its adequacy in controlling allergic symptoms through daily or twice-daily dosing F. Alexander et al., 1986 L. Shall, R. Marks, 1987.
Pharmacokinetics
Research on Temelastine's pharmacokinetics indicates that it does not significantly affect the pharmacokinetics of other drugs, such as theophylline. This characteristic is crucial, especially in patients requiring concurrent medications, demonstrating Temelastine's compatibility and safety in multi-drug regimens B. Charles et al., 1987.
Interactions and Performance
Clinical trials comparing Temelastine with other drugs, such as diphenhydramine, in terms of their impact on human performance and interactions with drugs like diazepam, highlight its relatively favorable profile. Temelastine does not markedly influence various objective and subjective performance tests, indicating its suitability as an H1-antihistamine for treating allergic disorders without significantly impairing cognitive and motor functions. Such insights are vital for understanding the drug's impact on daily activities and overall patient quality of life M. Mattila et al., 1986 M. Mattila, K. Konno, 2004.
Eigenschaften
CAS-Nummer |
86181-42-2 |
|---|---|
Produktname |
Temelastine |
Molekularformel |
C21H24BrN5O |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |
InChI-Schlüssel |
OGEAASSLWZDQBM-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
Kanonische SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |
Andere CAS-Nummern |
86181-42-2 |
Synonyme |
SK and F 93944 SK and F-93944 SKF 93944 temelastine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

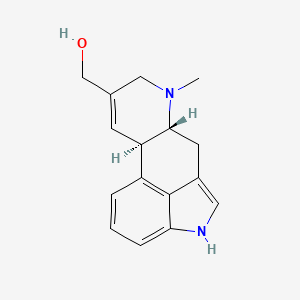
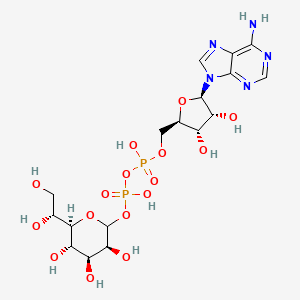
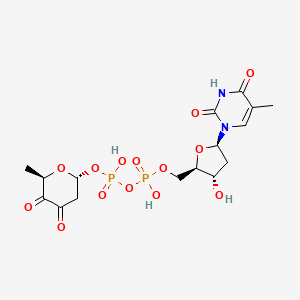

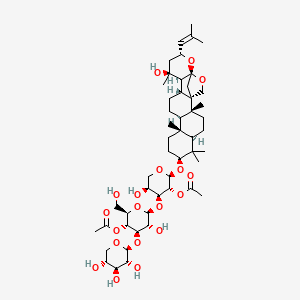
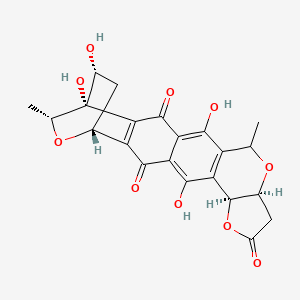
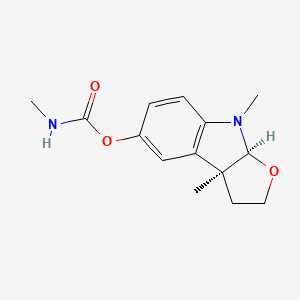
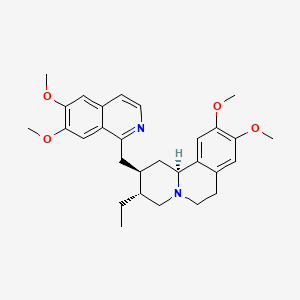
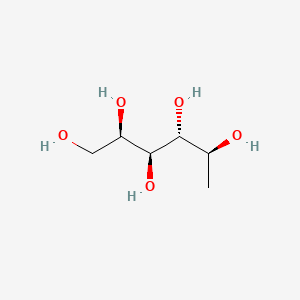
![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)
